Methyl farnesoate

Übersicht

Beschreibung

Methyl farnesoate is a sesquiterpenoid hormone that plays a crucial role in the development and reproduction of crustaceans. It is the methyl ester of farnesoic acid and is structurally similar to juvenile hormones found in insects. This compound is produced by the mandibular organs of crustaceans and has been shown to influence various physiological processes, including reproductive maturation and maintenance of juvenile morphology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl farnesoate can be synthesized through several methods. One common approach involves the stereospecific preparation of 1,5-diene units, which are then used to synthesize this compound and its synthetic precursors . Another method involves the use of solid-phase microextraction followed by gas chromatography-mass spectrometry (SPME-GC-MS) to analyze and quantify this compound released in growth mediums .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as crustaceans. The process may include steps like solvent extraction, chromatography, and crystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl farnesoate undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of farnesoic acid, while reduction can yield various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Endocrinological Applications

Regulation of Reproductive Maturation

Methyl farnesoate has been shown to enhance reproductive maturation in crustaceans. Research indicates that MF can stimulate ovarian development in species such as Libinia emarginata following eyestalk ablation, which increases MF production . This suggests that MF acts similarly to JH in insects, promoting maturation and reproductive processes.

Hormonal Interactions

MF interacts with nuclear receptors involved in hormonal signaling pathways. It has been demonstrated that MF activates the juvenile hormone receptor (JHR) complex and works synergistically with ecdysteroids like 20-hydroxyecdysone (20E) to regulate molting and metamorphosis in crustaceans . This dual role highlights MF's importance in endocrine regulation and its potential as a target for developing insect growth regulators.

Developmental Biology

Larval Development Studies

Experimental studies have shown that MF influences larval development stages in crustaceans. In controlled experiments with kuruma prawns, MF treatment resulted in delayed metamorphosis, indicating its role in regulating developmental transitions . The effective concentration (EC50) values for MF were determined, providing insight into its potency as a developmental regulator.

Transgenerational Effects

Recent research has explored the transgenerational effects of MF on organisms such as Daphnia pulex. Findings suggest that exposure to MF can influence male and ephippia production across generations, implicating MF in long-term ecological and evolutionary processes . These studies underscore the significance of MF beyond immediate physiological effects, suggesting potential implications for population dynamics.

Agricultural Applications

Insect Growth Regulators (IGRs)

Given its hormonal properties, MF has been investigated as a basis for developing IGRs that disrupt the growth and metamorphosis of pest species. Chemicals designed to mimic MF's action have shown effectiveness in controlling pest populations by interfering with their hormonal signaling pathways . This application is particularly relevant for sustainable agriculture practices aimed at reducing reliance on traditional pesticides.

Case Studies

| Study | Organism | Findings | Significance |

|---|---|---|---|

| Hinsch (1980) | Libinia emarginata | Eyestalk ablation led to increased ovarian size due to enhanced MF production. | Demonstrated the role of MF in reproductive maturation. |

| Frontiers in Endocrinology (2020) | Kuruma prawn | Delayed metamorphosis observed with MF treatment; EC50 values established. | Provided quantitative data on MF's developmental effects. |

| ResearchGate Study (2020) | Daphnia pulex | Transgenerational effects on male production and gene expression linked to sex determination. | Highlighted ecological implications of MF exposure across generations. |

Wirkmechanismus

The mechanism of action of methyl farnesoate involves its interaction with specific receptors and molecular pathways. In crustaceans, it binds to receptors in the mandibular organs, leading to the activation of signaling pathways that regulate reproductive maturation and juvenile morphology . In insects, this compound acts through juvenile hormone receptors, influencing gene expression and developmental processes .

Vergleich Mit ähnlichen Verbindungen

Methyl farnesoate is structurally similar to other juvenile hormones, such as juvenile hormone III (JHIII). it lacks the epoxide moiety characteristic of JHIII, which gives it unique properties and functions . Other similar compounds include farnesoic acid and various juvenile hormone analogs used in pest control and research .

Conclusion

This compound is a versatile and important compound with significant roles in the development and reproduction of crustaceans and insects. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial use.

Biologische Aktivität

Methyl farnesoate (MF) is a sesquiterpenoid compound that plays a significant role in the biology of arthropods, particularly in crustaceans and insects. It is recognized as an important regulator of various physiological processes, including metamorphosis, reproduction, and molting. MF is structurally similar to juvenile hormone (JH) and serves as a precursor in the JH biosynthetic pathway.

Role in Metamorphosis and Development

This compound has been shown to exert dual regulatory effects on metamorphosis in Drosophila and other arthropods. In Drosophila, MF acts both directly as a hormone and indirectly through its conversion to juvenile hormone III (JH III) . This dual role highlights its importance in developmental processes:

- Direct Action : MF interacts with the JH receptors Met and Gce, influencing gene expression related to metamorphosis.

- Indirect Action : After conversion to JH III, it mediates anti-metamorphic effects by regulating the timing of developmental transitions.

Influence on Reproductive Maturation

MF is critical for reproductive maturation in crustaceans. Studies have demonstrated that increased levels of MF enhance reproductive processes. For instance:

- Eyestalk ablation experiments showed that MF production increases, leading to enhanced reproductive maturation in various crustacean species .

- Direct treatments with MF resulted in significant increases in oocyte and testicular follicle diameters, indicating its role in gametogenesis .

Effects on Molting

Research indicates that MF also regulates molting in crustaceans. The administration of MF has been associated with:

- Accelerated molting rates in crabs, with notable increases in mean gonad indices following MF injections .

- Modulation of ecdysteroid levels, which are critical for the molting process, suggesting a synergistic relationship between MF and ecdysteroids like 20-hydroxyecdysone .

Interaction with Receptors

The biological activity of MF is mediated through its interaction with specific receptors:

- Met Receptor : Studies using bioluminescence resonance energy transfer (BRET) assays have shown that MF induces dissociation of Met homo-multimers and promotes the formation of active Met:SRC complexes, which are essential for transcriptional activation .

- Concentration-Dependent Effects : The effects of MF on receptor dynamics are concentration-dependent, with significant biological responses observed at concentrations ranging from 3 μM to 10 μM .

Comparative Analysis of Biological Effects

The following table summarizes key biological activities of this compound across different studies:

Case Study 1: Effects on Daphnia magna

In a controlled study, exposure to this compound was found to cause sterility in Daphnia magna, demonstrating its potent biological effects on reproduction at certain concentrations . This highlights the potential ecological implications of MF as an endocrine disruptor.

Case Study 2: Crustacean Development

Research involving Artemia salina larvae indicated that treatment with MF accelerated development and molting compared to controls treated with methoprene, another insect growth regulator . This underscores the unique role of MF in crustacean development.

Eigenschaften

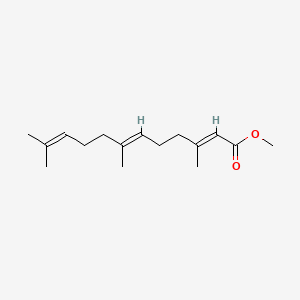

IUPAC Name |

methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXNIPBVLQYAB-VDQVFBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893654 | |

| Record name | Methyl farnesoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10485-70-8 | |

| Record name | Methyl farnesoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl farnesoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.